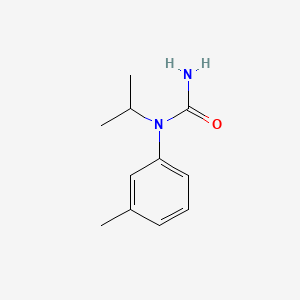
Oxetane, hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, hexafluoro- is a fluorinated derivative of oxetane, characterized by the presence of six fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is used in various scientific and industrial applications due to its distinctive reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane, hexafluoro- typically involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane with a moderate yield of approximately 40% . Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Industrial Production Methods
Industrial production of hexafluoroacetone, a precursor to hexafluoro-oxetane, involves continuous flow systems employing micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes reaction conditions and catalysts to achieve high conversion and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfoxonium methylide, which facilitates the formation of oxetanes from epoxides . Other reagents include bromine for bromination and m-CPBA for epoxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of vinyl derivatives of oxetane results in brominated oxetanes .
Wissenschaftliche Forschungsanwendungen
Oxetane, hexafluoro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of oxetane, hexafluoro- involves its ability to undergo ring-opening reactions, which are facilitated by the strain in the four-membered ring structure. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane (Epoxide): Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain.
Tetrahydrofuran (THF): THF is a five-membered cyclic ether with applications in organic synthesis and as a solvent.
Tetrahydropyran (THP): THP is a six-membered cyclic ether used in the synthesis of various organic compounds.
Uniqueness
Oxetane, hexafluoro- is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
CAS-Nummer |
425-82-1 |
|---|---|
Molekularformel |
C3F6O |
Molekulargewicht |
166.02 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluorooxetane |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6,7)10-3(1,8)9 |
InChI-Schlüssel |
ILIKFPWSIPNAPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC1(F)F)(F)F)(F)F |
Verwandte CAS-Nummern |
130032-68-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



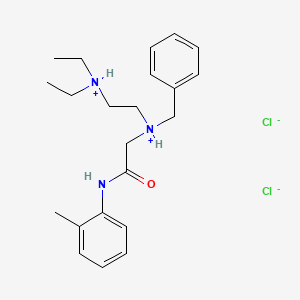



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
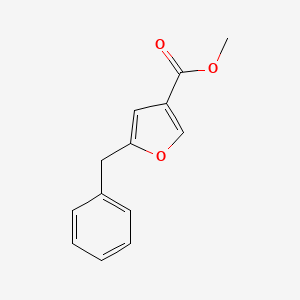
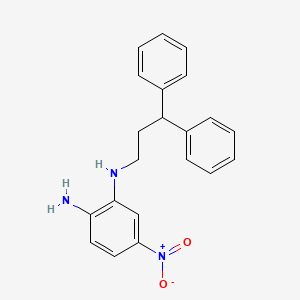
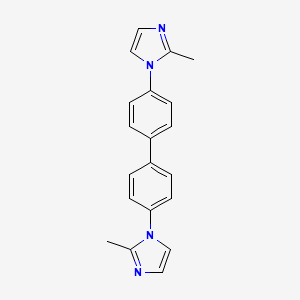
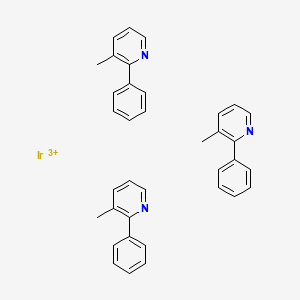

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
